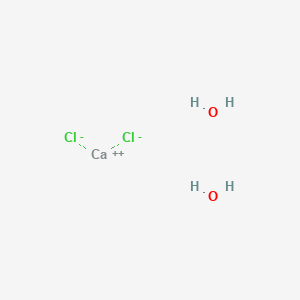

Calcium chloride, dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium chloride, dihydrate is an inorganic compound with the chemical formula CaCl₂. It is a white, crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various industries due to its hygroscopic nature, meaning it can absorb moisture from the air. This compound is commonly used for de-icing roads, controlling dust, and as a drying agent in laboratories .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium chloride, dihydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: One common method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl), producing calcium chloride, water, and carbon dioxide: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Directly from Limestone: Another method involves extracting calcium chloride directly from limestone.

Industrial Production Methods:

Solvay Process: A significant amount of calcium chloride is produced as a by-product of the Solvay process, which is primarily used for manufacturing sodium carbonate (soda ash).

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, such as reacting with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium chloride (NaCl): [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Hydration and Dehydration: this compound is highly hygroscopic and can absorb water to form various hydrates, such as CaCl₂·2H₂O (dihydrate) and CaCl₂·6H₂O (hexahydrate).

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis of calcium chloride from calcium carbonate.

Sodium Carbonate: Used in substitution reactions to produce calcium carbonate.

Major Products Formed:

Calcium Carbonate (CaCO₃): Formed in substitution reactions with sodium carbonate.

Hydrates of Calcium Chloride: Formed when calcium chloride absorbs water.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Calcium chloride, dihydrate exerts its effects through several mechanisms:

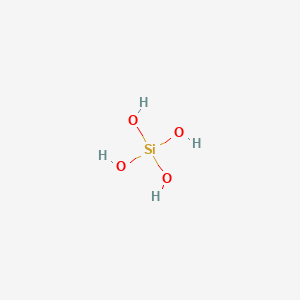

Ion Dissociation: In aqueous solutions, calcium chloride dissociates into calcium (Ca²⁺) and chloride (Cl⁻) ions.

Enzyme Cofactor: Calcium ions act as cofactors in many enzymatic reactions, facilitating the proper functioning of enzymes.

Vergleich Mit ähnlichen Verbindungen

Calcium chloride, dihydrate can be compared with other chloride salts, such as:

Magnesium Chloride (MgCl₂): Similar to calcium chloride, magnesium chloride is used for de-icing and dust control.

Potassium Chloride (KCl): Used as a fertilizer and in medical treatments for potassium deficiency.

Uniqueness of Calcium Chloride:

Hygroscopic Nature: this compound’s ability to absorb moisture makes it highly effective as a drying agent and for de-icing applications.

Versatility: Its wide range of applications in various fields, from chemistry and biology to medicine and industry, highlights its versatility and importance

Eigenschaften

Key on ui mechanism of action |

Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |

|---|---|

CAS-Nummer |

10035-04-8 |

Molekularformel |

CaCl2H2O |

Molekulargewicht |

129.00 g/mol |

IUPAC-Name |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI-Schlüssel |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

Verunreinigungen |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

Kanonische SMILES |

O.[Cl-].[Cl-].[Ca+2] |

Siedepunkt |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

Dichte |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Key on ui other cas no. |

10035-04-8 |

Physikalische Beschreibung |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

Verwandte CAS-Nummern |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

Löslichkeit |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.